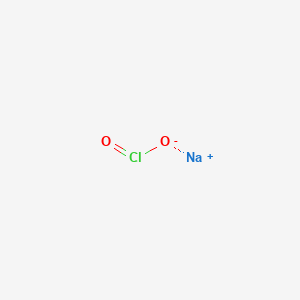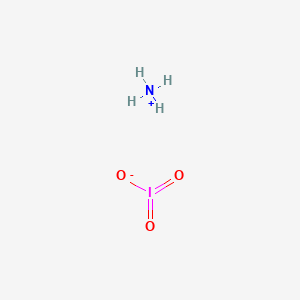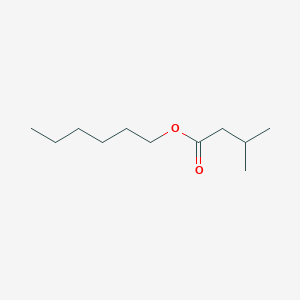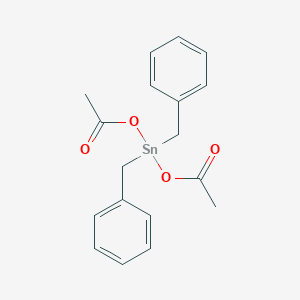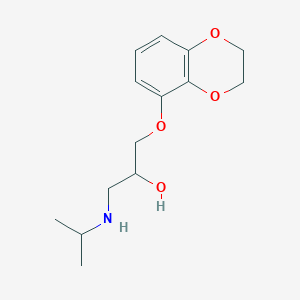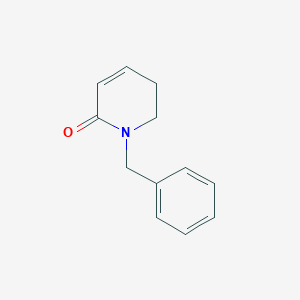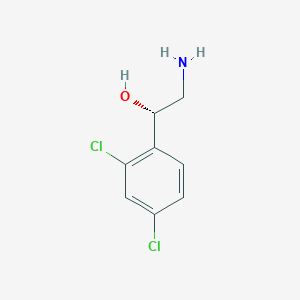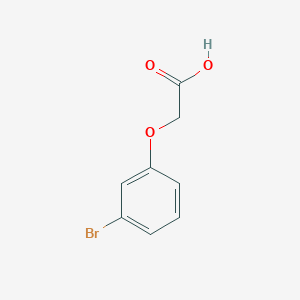
2-(3-Bromophenoxy)acetic acid
Übersicht
Beschreibung
The compounds discussed in the provided papers are derivatives of 2-(3-bromophenoxy)acetic acid, which are synthesized through various chemical reactions. These derivatives exhibit different physical and chemical properties and have potential applications in biological activities.
Synthesis Analysis
The synthesis of these derivatives typically involves regioselective bromination or alkylation reactions. For instance, one derivative, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was synthesized with an 84% yield by brominating 4-methoxyphenylacetic acid using bromine in acetic acid . Another derivative, [3-(heptyloxy)phenoxy]acetic acid, was obtained through the alkylation of resorcinol with 1-bromoheptane followed by further alkylation with monochloroacetic acid .
Molecular Structure Analysis
The molecular structures of these derivatives are characterized by various substituents on the phenyl ring, which influence the overall geometry and electronic properties of the molecules. For example, the methoxy group in 2-(3-Bromo-4-methoxyphenyl)acetic acid is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted . The crystal structure of (2-methylphenoxy)acetic acid shows dimeric hydrogen bonding involving the carboxylate groups .
Chemical Reactions Analysis
The derivatives of 2-(3-bromophenoxy)acetic acid can undergo further chemical reactions to form complex structures. For instance, the synthesis of meso-substituted tetrabenzoporphyrins was achieved by heating [3-(heptyloxy)phenoxy]acetic acid with phthalimide in the presence of zinc acetate . Additionally, Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids can lead to the formation of indenones .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structures. The compound 2-(4-fluorophenoxy) acetic acid, for example, crystallizes in the monoclinic crystal system and its structure is stabilized by C-H···O and C-H···Cg interactions . The antimicrobial activities of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were evaluated, showing significant activity against several strains of microbes .
Wissenschaftliche Forschungsanwendungen
Chlorogenic Acid (CGA) and Its Research Applications
Chlorogenic Acid (CGA) is a prominent phenolic compound found in green coffee extracts and tea, exhibiting a wide array of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA has been studied for its potential in regulating lipid metabolism and glucose, suggesting its use in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The therapeutic roles of CGA extend to its hepatoprotective effects, safeguarding against chemical-induced injuries and influencing the metabolism of nutrients. These insights suggest that phenolic acids like CGA, and by extension potentially compounds like 2-(3-Bromophenoxy)acetic acid, could be explored for similar biological and pharmacological applications (Naveed et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKQPDCSWOJBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351523 | |
| Record name | (3-bromophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenoxy)acetic acid | |
CAS RN |
1798-99-8 | |
| Record name | (3-bromophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


